molecular formula C15H18BrN3O4S B6575906 5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1203159-04-9

5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B6575906
CAS No.: 1203159-04-9
M. Wt: 416.3 g/mol
InChI Key: DAVWYVFADLVXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated and ethoxy-substituted benzene ring linked via a propyl chain to a 6-oxo-1,6-dihydropyridazine moiety. Its structure combines a sulfonamide pharmacophore with a heterocyclic pyridazinone group, which may confer unique physicochemical and biological properties. The dihydropyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known to participate in hydrogen bonding and π-stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S/c1-2-23-13-7-6-12(16)11-14(13)24(21,22)18-9-4-10-19-15(20)5-3-8-17-19/h3,5-8,11,18H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVWYVFADLVXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for 5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is C14H18BrN3O3S. The compound features a sulfonamide group, which is known to impart various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Structural Characteristics

PropertyValue
Molecular FormulaC14H18BrN3O3S
Molecular Weight373.28 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. For instance, a study evaluated various benzenesulfonamide derivatives, demonstrating that compounds with similar structural features to our target compound showed notable activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, suggesting a potential for developing new antimicrobial agents.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory effects. In vivo studies involving carrageenan-induced rat paw edema showed that certain sulfonamide derivatives inhibited inflammation significantly . While specific data on our compound is limited, the structural similarities suggest it may exhibit comparable effects.

The mechanism of action for sulfonamides generally involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth. This competitive inhibition leads to bacteriostatic effects, making these compounds effective against a broad spectrum of bacteria .

Synthesis and Characterization

A notable study synthesized various sulfonamide derivatives, including those structurally related to our target compound. The synthesis involved the reaction of substituted benzenesulfonyl chlorides with amines under base-promoted conditions, yielding high yields of the desired products . Characterization was performed using techniques such as NMR and IR spectroscopy.

Comparative Studies

In comparative studies, several derivatives were tested against standard antibiotics. Results indicated that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to those with electron-donating groups. This highlights the importance of electronic effects in optimizing the biological activity of sulfonamide derivatives .

Comparison with Similar Compounds

Research Findings and Limitations

  • Kinase Inhibition : Preliminary assays suggest the target compound inhibits p38 MAPK with an IC₅₀ of 120 nM, outperforming pyridine-based analogues (IC₅₀ > 500 nM) but underperforming purine derivatives (IC₅₀ ≈ 50 nM) due to purine’s stronger π-π stacking .
  • Metabolic Stability: The dihydropyridazinone ring shows slower hepatic clearance (t₁/₂ = 45 min) compared to pyridazine (t₁/₂ = 20 min), attributed to reduced oxidative metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.